(S)-Hydroxy Iloperidone-d3

Stable Isotope Labeling Mass Spectrometry Internal Standard Selection

(S)-Hydroxy Iloperidone-d3 is the method-specified +3 Da SIL-IS for P88 in regulated bioequivalence LC-MS/MS. It resolves the +3 Da MS channel to avoid cross-talk with unlabeled analyte and +4 Da d4 isotopologues, delivering matrix factors 0.97–1.03 and accuracy 96.2–105%. Order this enantiopure d3 standard to replicate validated method performance and support CYP2D6-genotype-stratified PK modeling.

Molecular Formula C₂₄H₂₆D₃FN₂O₄
Molecular Weight 431.51
Cat. No. B1152450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Hydroxy Iloperidone-d3
Synonyms(αS)-4-[3-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxy-α-methyl-benzenemethanol-d3; 
Molecular FormulaC₂₄H₂₆D₃FN₂O₄
Molecular Weight431.51
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Hydroxy Iloperidone-d3 (P88-d3): Stable Isotope-Labeled Active Metabolite Reference Standard for Iloperidone Bioanalysis


(S)-Hydroxy Iloperidone-d3 (CAS 1504554-02-2; synonym P88-d3, Hydroxy Iloperidone-d3) is a trideuterated analog of (S)-Hydroxy Iloperidone, the major pharmacologically active metabolite (P88) of the atypical antipsychotic iloperidone . The compound bears three deuterium atoms substituting hydrogens at the 3-methoxy position of the phenyl ring, yielding a molecular formula of C24H26D3FN2O4 and a molecular weight of 431.51 g/mol . As a stable isotope-labeled internal standard (SIL-IS), it is purpose-built for liquid chromatography–tandem mass spectrometry (LC-MS/MS) quantification of the unlabeled P88 metabolite in biological matrices, exploiting the +3 Da mass shift for unequivocal chromatographic discrimination from the native analyte [1]. The parent metabolite P88 is recognized in the FDA-approved prescribing information for Fanapt®/iloperidone as a therapeutically active species that accounts for 19.5% to 34% of total drug-related plasma exposure depending on CYP2D6 phenotype [2].

Why (S)-Hydroxy Iloperidone-d3 Cannot Be Replaced by Unlabeled P88 or Alternative Isotopologues in Quantitative Bioanalytical Workflows


The substitution of (S)-Hydroxy Iloperidone-d3 with its unlabeled counterpart ((S)-Hydroxy Iloperidone, CAS 501373-88-2) or a differently deuterated isotopologue (e.g., Hydroxy Iloperidone-d4) in bioanalytical method workflows introduces quantitation errors that are both predictable and avoidable. Unlabeled P88 shares identical precursor and product ion masses with the endogenous analyte, precluding its use as an internal standard in stable-isotope dilution LC-MS/MS [1]. Hydroxy Iloperidone-d4, bearing four deuterium atoms with a +4 Da mass shift, yields a distinct precursor-product ion transition that is incompatible with methods validated specifically for the +3 Da mass shift of the d3 isotopologue . Furthermore, the P88 metabolite is pharmacologically active with a receptor binding profile comparable to the parent drug iloperidone—broadly targeting 5-HT2A (pKi 9.56), D2A (pKi 7.80), and adrenergic α1 (pKi 8.08) and α2C (pKi 7.79) receptors [2]—whereas the alternative major metabolite P95 (P95-12113) shows a markedly narrower and weaker receptor profile, with 60-fold lower 5-HT2A affinity (pKi 8.15) and an inability to cross the blood-brain barrier . These pharmacological differences mean that substituting a P88-targeted analytical standard with a P95-directed standard would answer entirely different experimental questions. Even among d3-labeled P88 standards, supplier-dependent differences in isotopic purity and stereochemical specification (racemic vs. (S)-enantiomer) directly impact quantitation accuracy in chiral or enantioselective assays [3].

(S)-Hydroxy Iloperidone-d3: Head-to-Head Quantitative Differentiation Evidence Against Closest Comparators


Deuterium Labeling Architecture: Position-Specific d3 vs. d4 Isotopologue Mass Shift Discrimination

(S)-Hydroxy Iloperidone-d3 incorporates exactly three deuterium atoms specifically at the 3-methoxy position (trideuteriomethoxy), yielding a molecular ion mass shift of +3 Da relative to the unlabeled P88 analyte (m/z 429.1 → 261.1 for native P88 vs. the corresponding +3 Da shifted transition for the d3 internal standard) [1]. By contrast, Hydroxy Iloperidone-d4 incorporates four deuterium atoms, producing a +4 Da shift that requires a different SRM/MRM transition setup . The d3 isotopologue is specifically referenced as the internal standard in validated regulatory bioequivalence methods for simultaneous iloperidone/P88/P95 quantification in human plasma, where the deuterated analogs for all three analytes were used in a single integrated method [2]. Selecting the wrong isotopologue (d4 instead of d3) would invalidate method transfer because the precursor and product ion m/z windows are tuned to the specific isotopologue mass.

Stable Isotope Labeling Mass Spectrometry Internal Standard Selection Isotopologue Purity

Internal Standard-Normalized Matrix Factor Performance in Human Plasma: Deuterated SIL-IS vs. Non-Isotopic IS Approaches

In the validated stable-isotope dilution LC-MS/MS method for simultaneous iloperidone/P88/P95 quantification in human plasma, the use of deuterated internal standards—including a deuterated P88 analog structurally identical to (S)-Hydroxy Iloperidone-d3—yielded internal standard-normalized matrix factors ranging from 0.97 to 1.03 across all three analytes, with extraction recovery >84% and accuracy between 96.2% and 105% (%CV 1.17–4.75%) over a linear range of 0.01–6 ng/mL [1]. By contrast, an alternative LC-MS/MS method that employed pioglitazone hydrochloride—a structurally dissimilar, non-isotopic internal standard—for iloperidone/P88/P95 quantification achieved mean recoveries of >78.88% with intra- and inter-day precision <10.24% and accuracy ranging from -5.78% to +5.40% at an LLOQ of 10 pg/mL for P88 [2]. The tighter accuracy envelope (±5% vs. ±5.78%) and superior matrix factor proximity to unity (0.97–1.03 vs. no matrix factor data reported for the pioglitazone method) demonstrate that the co-eluting deuterated IS provides more robust correction of ion suppression/enhancement variability inherent to complex biological matrices.

Matrix Effect Correction Stable-Isotope Dilution Bioanalytical Method Validation LC-MS/MS Quantification

Receptor Binding Profile Breadth of Parent Metabolite P88 vs. P95: Pharmacological Rationale for Selecting a P88-Targeted Analytical Strategy

The receptor binding profile of P88-8991 (the unlabeled parent of (S)-Hydroxy Iloperidone-d3) is comparable in breadth and potency to that of iloperidone itself, with high-affinity binding to serotonin 5-HT2A (pKi 9.56), adrenergic α1 (pKi 8.08), adrenergic α2C (pKi 7.79), and dopamine D2A (pKi 7.80) receptors [1]. In marked contrast, the alternative major metabolite P95-12113 binds to a far narrower receptor panel: 5-HT2A (pKi 8.15, which is 60-fold lower affinity than iloperidone), adrenergic α1 (pKi 7.67), α2C (pKi 7.32), and α2B (pKi 7.08), and critically does not cross the blood-brain barrier . At the Ki level, P88 binds 5-HT2A with Ki = 0.03 nM, while iloperidone binds 5-HT2A with Ki = 5.6 nM—meaning P88 has approximately 187-fold higher affinity at the 5-HT2A receptor than the parent drug [2]. This pharmacological differentiation means that P88 is a centrally active contributor to iloperidone's therapeutic and side-effect profile, whereas P95 is peripherally confined and unlikely to contribute to CNS effects [3].

Receptor Pharmacology Metabolite Activity Profiling Therapeutic Drug Monitoring Antipsychotic Metabolites

Elimination Half-Life Differentiation: P88 Displays the Longest Half-Life Among Iloperidone and Its Metabolites Across CYP2D6 Phenotypes

According to the FDA-approved prescribing information for iloperidone (Fanapt®), the observed mean elimination half-lives in CYP2D6 extensive metabolizers (EM) are 18 hours for iloperidone, 26 hours for P88, and 23 hours for P95; in poor metabolizers (PM), these extend to 33 hours, 37 hours, and 31 hours, respectively [1]. P88 consistently exhibits the longest half-life of all three species in both phenotypic groups, with a 44% longer half-life than the parent drug in EM (26 h vs. 18 h) and 12% longer in PM (37 h vs. 33 h) [2]. This translates to a meaningful pharmacokinetic consequence: at steady-state (achieved within 3–4 days of dosing), P88 accounts for 19.5% of total plasma exposure in EM and rises to 34.0% in PM, where the CYP2D6 pathway is impaired and metabolic shunting through the carbonyl reduction pathway to P88 increases [3]. Furthermore, the unbound (pharmacologically active) fraction of P88 in plasma is ~8%, versus ~3% for iloperidone—a 2.7-fold higher free fraction [4].

Pharmacokinetics Half-Life CYP2D6 Polymorphism Metabolite Accumulation Therapeutic Drug Monitoring

CYP2D6*10 Genotype-Dependent Formation Kinetics of P88: Quantitative Evidence for Pharmacogenetic Stratification in Clinical Studies

A population pharmacokinetic study in 70 Chinese schizophrenia patients demonstrated that the CYP2D6*10 T/T genotype significantly alters the elimination rate constants governing iloperidone-to-metabolite conversion. Specifically, the K23 value (iloperidone → P88) in T/T homozygotes was 1.34-fold greater than in C/C or C/T genotype patients, while the K24 value (iloperidone → P95) was reduced to 0.492-fold in T/T and 0.693-fold in C/T relative to C/C wild-type [1]. This genotype-driven metabolic shunting quantitatively re-routes iloperidone metabolism away from the CYP2D6-mediated P95 pathway and toward the cytosolic carbonyl reduction pathway that generates P88, resulting in significantly higher P88 plasma concentrations in T/T patients [2]. The same study confirmed that plasma concentrations of iloperidone and its metabolites were simultaneously measured using a validated HPLC-MS assay [3]—precisely the type of method for which (S)-Hydroxy Iloperidone-d3 serves as the quantitative internal standard for the P88 channel.

Pharmacogenetics CYP2D6*10 Population Pharmacokinetics Metabolic Pathway Shunting Personalized Dosing

P88 Is Not a P-gp Substrate: Transporter Liability Differentiation from Typical CNS Drugs and Implications for Brain Exposure Modeling

The FDA prescribing information explicitly states that both iloperidone and P88 are not substrates of P-glycoprotein (P-gp), and iloperidone is only a weak P-gp inhibitor [1]. This is in contrast to many other atypical antipsychotics—risperidone, paliperidone, and aripiprazole are established P-gp substrates—whose brain distribution is subject to P-gp-mediated efflux and potential drug-drug interactions at the blood-brain barrier [2]. The absence of P-gp substrate liability for P88 means that its CNS concentrations are not modulated by P-gp inducers (e.g., rifampicin, carbamazepine) or inhibitors (e.g., verapamil, cyclosporine), simplifying the interpretation of P88 brain-to-plasma ratios in preclinical distribution studies and reducing a source of pharmacokinetic variability in therapeutic drug monitoring [3]. This property is intrinsic to the P88 analyte that the d3 internal standard is designed to measure.

P-glycoprotein Transporter Interaction Blood-Brain Barrier CNS Drug Distribution Drug-Drug Interaction

(S)-Hydroxy Iloperidone-d3: Highest-Value Application Scenarios Driven by Quantitative Differentiation Evidence


Regulated Bioequivalence Studies Requiring Simultaneous Iloperidone/P88/P95 Quantification in Human Plasma

(S)-Hydroxy Iloperidone-d3 is the method-specified deuterated internal standard for the P88 channel in stable-isotope dilution LC-MS/MS assays validated for regulated bioequivalence studies. The Parekh et al. (2013) method—which used deuterated analogs for all three analytes—achieved IS-normalized matrix factors of 0.97–1.03, extraction recovery >84%, and accuracy of 96.2–105% across 0.01–6 ng/mL [1]. This method has been successfully applied to support a bioequivalence study in healthy volunteers and represents the regulatory-grade benchmark for iloperidone metabolite bioanalysis. Procurement of the exact d3 isotopologue specified in the method transfer protocol is required to reproduce these validation parameters.

Pharmacogenetic Clinical Studies in CYP2D6 Polymorphic Populations Where P88 Becomes the Dominant Active Moiety

In populations with high CYP2D6*10 allele frequency (e.g., East Asian cohorts where prevalence exceeds 50%), the T/T genotype drives a 1.34-fold increase in P88 formation rate (K23) while concurrently reducing P95 formation to 49.2% of wild-type levels [2]. Under these conditions, P88 rises from 19.5% to 34% of total active moiety exposure [3]. Accurate quantification of this pharmacogenetically amplified P88 exposure demands the precision and matrix effect correction that only the deuterated P88-d3 internal standard can provide, enabling genotype-stratified pharmacokinetic modeling and dose-optimization algorithms.

Therapeutic Drug Monitoring (TDM) Assay Development Targeting the Longest-Lived Pharmacologically Active Species

With an elimination half-life of 26 hours (EM) to 37 hours (PM)—the longest of all iloperidone-related species—and an unbound fraction of ~8% (2.7-fold higher than the parent drug), P88 represents the most persistent and bioavailable active moiety in plasma [4]. TDM assays seeking to capture the full temporal window of active drug exposure must include P88 quantification. (S)-Hydroxy Iloperidone-d3 enables robust, interference-free quantitation of P88 in trough samples collected for clinical TDM, where concentrations may fall near the LLOQ of 10 pg/mL achieved in validated methods [5].

CNS Distribution and Brain Penetration Studies Leveraging the Absence of P-gp Efflux Liability

Because P88 is not a P-gp substrate—unlike risperidone, paliperidone, and aripiprazole—its brain-to-plasma concentration ratio is not confounded by P-gp-mediated efflux at the blood-brain barrier [6]. This transporter independence makes P88 a cleaner analyte for preclinical CNS distribution studies and PBPK modeling, where co-administration of P-gp-modulating compounds is a common experimental variable. (S)-Hydroxy Iloperidone-d3 provides the analytical specificity needed to distinguish P88 from its interconverting parent drug iloperidone in brain tissue homogenates, where both species co-exist due to the reversible cytosolic carbonyl reduction/oxidation equilibrium [7].

Quote Request

Request a Quote for (S)-Hydroxy Iloperidone-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.